molecular formula C8H9NO2 B13025158 1-(2-Amino-6-hydroxyphenyl)ethanone

1-(2-Amino-6-hydroxyphenyl)ethanone

Cat. No.: B13025158
M. Wt: 151.16 g/mol
InChI Key: QQEVHINAIRMBMC-UHFFFAOYSA-N
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Description

1-(2-Amino-6-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . Its CAS registry number is 819069-26-6 . This compound serves as a versatile molecular building block in synthetic organic chemistry, particularly in the development of more complex structures . Researchers value this compound for its multifunctional structure, featuring both an amino group and a hydroxyl group on the aromatic ring, which allows for diverse chemical modifications and conjugations. While direct mechanistic studies on this specific isomer are limited, research on structurally similar α-diazo-p-hydroxyphenacyl compounds highlights the potential of such frameworks in photochemical studies, including photo-Wolff and photo-Favorskii rearrangements . These reactions are valuable for generating ketene intermediates or phenylacetic acids upon photolysis, which has implications in the development of photoremovable protecting groups for use in biological and materials science . As a synthon, it can be used to efficiently couple with acids and phenols to produce protected substrates . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Material Safety Data Sheet (MSDS) before use.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-(2-amino-6-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H9NO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,9H2,1H3

InChI Key

QQEVHINAIRMBMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1O)N

Origin of Product

United States

Preparation Methods

Process Overview

This classical route involves reacting hydroxyacetophenone with an alkyl nitrite in the presence of a hydrogen chloride catalyst in a dipolar aprotic solvent such as hexamethylphosphoramide (HMPT), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). This forms an isonitroso intermediate, which is then catalytically hydrogenated to yield the amino-substituted acetophenone.

Detailed Reaction Conditions

  • Step 1: Hydroxyacetophenone (e.g., m-hydroxyacetophenone) dissolved in HMPT is cooled to about 10–20°C.
  • Step 2: A solution of hydrogen chloride in HMPT is added, followed by slow addition of isoamyl nitrite to avoid excessive exotherm.
  • Step 3: The reaction mixture is stirred for 5–6 hours at 15–20°C to form isonitrosoacetophenone.
  • Step 4: The isonitroso intermediate is extracted and purified.
  • Step 5: Catalytic hydrogenation using palladium catalysts reduces both isonitroso and keto groups to yield 1-(2-amino-6-hydroxyphenyl)ethanone.

Yields and Purification

  • The isonitroso intermediate typically crystallizes with high purity (melting point ~114–115°C).
  • Overall yields for the two-step process are reported around 80% for the intermediate and good yields for the final aminoacetophenone after hydrogenation.
  • Purification involves multiple extractions, activated charcoal treatment, and recrystallization.

Advantages and Limitations

  • This method provides good regioselectivity for the 2-amino-6-hydroxy substitution pattern.
  • Requires careful temperature control to avoid side reactions.
  • Uses hazardous reagents (alkyl nitrites, strong acids) and requires handling of palladium catalysts.

Preparation via Borylation and Continuous Flow Reduction

Process Overview

An alternative, more recent method involves:

  • Starting from substituted anilines such as 2-methyl-5-nitroaniline.
  • Borylation of the aniline to form boronate esters or boronic acids.
  • Reduction of the nitro group under continuous flow conditions to yield the amino-hydroxyacetophenone derivative.

Detailed Reaction Conditions

  • Borylation is performed using triisopropyl borate and n-butyllithium at low temperatures (around −77°C) in anhydrous tetrahydrofuran (THF).
  • The reaction mixture is warmed to room temperature and quenched with acid.
  • Nitro reduction is achieved using palladium on carbon with ammonium formate in ethanol under continuous flow, with flow rates optimized for yield and purity.
  • The final product is isolated by trituration and purification steps.

Yields and Purity

  • This approach achieves overall yields up to 46% for the amino-hydroxy compound.
  • The continuous flow reduction allows for high purity (>99% by HPLC) and scalability to multigram quantities.
  • Avoids difficult nitration steps and leverages commercially available inexpensive starting materials.

Advantages and Limitations

  • Continuous flow methodology improves safety and reproducibility.
  • Enables facile isolation of intermediates.
  • Requires specialized equipment for flow chemistry.
  • Overall yield is moderate but process is scalable and practical.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Reaction Conditions Yield (%) Advantages Limitations
Nitrosation + Catalytic Hydrogenation Hydroxyacetophenone → Isonitroso intermediate → Hydrogenation Alkyl nitrite + HCl in HMPT, 15–20°C; Pd catalyst hydrogenation ~80 (intermediate), good final yield High regioselectivity, well-established Uses hazardous reagents, complex purification
Borylation + Continuous Flow Reduction Substituted aniline → Borylation → Nitro reduction Low temp borylation in THF; Pd/C + ammonium formate reduction in EtOH, continuous flow Up to 46 Scalable, high purity, avoids nitration Moderate yield, requires flow setup

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The amino and hydroxyl groups on the phenyl ring make it susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, sulfonated, and acylated derivatives.

Scientific Research Applications

1-(2-Amino-6-hydroxyphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-hydroxyphenyl)ethanone involves its interaction with molecular targets and pathways. For instance, its quorum sensing inhibitory activity against Pseudomonas aeruginosa is achieved by suppressing the secretion of acyl-homoserine lactones and virulence factors. This disturbance in the quorum sensing system leads to inhibited activity of antioxidant enzymes and enhanced oxidative stress, ultimately reducing the virulence of the pathogen .

Comparison with Similar Compounds

Functional Group Diversity

  • Amino vs. Hydroxyl Groups: The presence of an amino group in 1-(2-Amino-6-hydroxyphenyl)ethanone distinguishes it from hydroxylated analogs like 1-(2,6-Dihydroxyphenyl)ethanone. Amino groups enhance nucleophilicity, making the compound more reactive in coupling reactions for drug synthesis .
  • Methoxy Substitutions: Compounds like 1-(2-Hydroxy-4-methoxyphenyl)ethanone exhibit reduced polarity compared to hydroxylated analogs, influencing their solubility and bioavailability .

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Physical Properties

Compound Boiling Point (°C) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
1-(2-Aminophenyl)ethanone 265–267 1.2 1 2
1-(2,6-Dihydroxyphenyl)ethanone N/A 0.8 2 3
1-(2-Hydroxy-4-methoxyphenyl)ethanone N/A 1.5 1 3

Biological Activity

1-(2-Amino-6-hydroxyphenyl)ethanone, also known as 2-amino-6-hydroxyacetophenone, is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of 1-(2-Amino-6-hydroxyphenyl)ethanone is C8H9N1O2C_8H_9N_1O_2. Its structural representation highlights the presence of an amino group and a hydroxyl group, which are crucial for its biological activity.

Biological Activities

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 1-(2-Amino-6-hydroxyphenyl)ethanone. It has been shown to exhibit significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

2. Antioxidant Activity

The antioxidant capacity of 1-(2-Amino-6-hydroxyphenyl)ethanone has been evaluated using various assays, including the DPPH radical scavenging assay. The compound demonstrated a dose-dependent ability to scavenge free radicals, indicating its potential in preventing oxidative stress-related diseases.

3. Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory conditions.

The biological activity of 1-(2-Amino-6-hydroxyphenyl)ethanone can be attributed to its ability to interact with cellular targets. Its hydroxyl group is believed to play a significant role in mediating these interactions, influencing enzyme activities and cellular signaling pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in Phytomedicine, researchers evaluated the antimicrobial efficacy of various phenolic compounds, including 1-(2-Amino-6-hydroxyphenyl)ethanone. The findings revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, which is critical for its pathogenicity.

Case Study 2: Antioxidant Potential

A study conducted by Zhang et al. (2023) assessed the antioxidant potential of several phenolic compounds through in vivo models. Results indicated that administration of 1-(2-Amino-6-hydroxyphenyl)ethanone significantly reduced oxidative stress markers in liver tissues, showcasing its protective effects against oxidative damage.

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